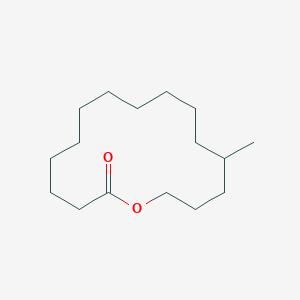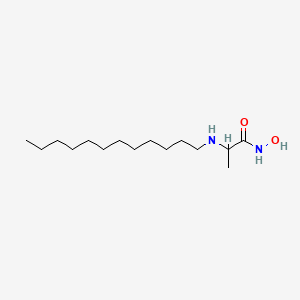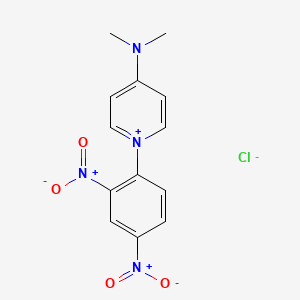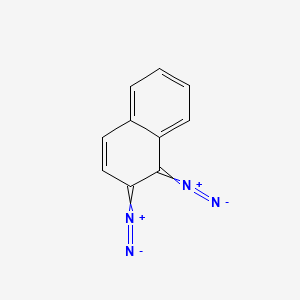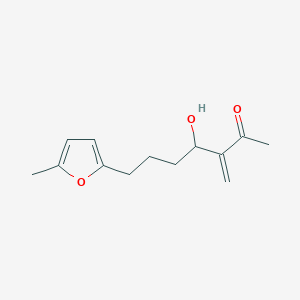![molecular formula C12H14O3S B14314251 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one CAS No. 111017-49-3](/img/structure/B14314251.png)
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is an organic compound with a complex structure that includes a tetrahydrofuran ring and a methoxyphenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one typically involves the condensation of 4-methoxyphenylthiol with a suitable tetrahydrofuran derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a tetrahydrofuran derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxyphenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Neuroprotective Effects: It may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways.
Antidepressant-like Activity: The compound’s antidepressant-like effects are thought to be mediated through the inhibition of monoamine oxidase A (MAO-A) and the involvement of serotonergic and nitric oxide pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Similar structure with a thiadiazole ring instead of a tetrahydrofuran ring.
4-[(4-Methoxyphenyl)thio]methyl-2-oxazolidinone: Contains an oxazolidinone ring instead of a tetrahydrofuran ring.
Uniqueness
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is unique due to its specific combination of a tetrahydrofuran ring and a methoxyphenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
111017-49-3 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)sulfanylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-14-9-2-5-11(6-3-9)16-8-10-4-7-12(13)15-10/h2-3,5-6,10H,4,7-8H2,1H3 |
Clé InChI |
NRTPMMPBICWKDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


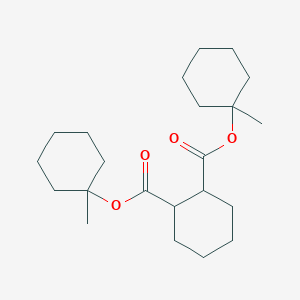
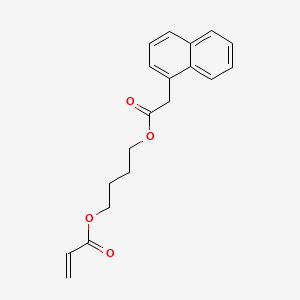
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
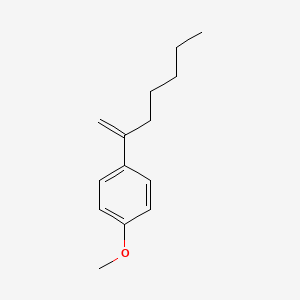
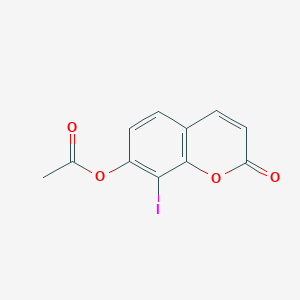


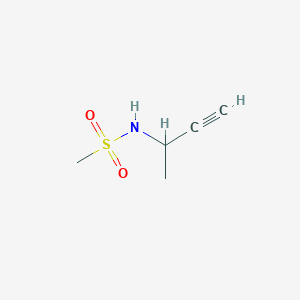
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
